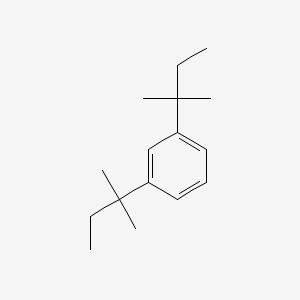

m-Di-tert-pentylbenzene

Description

Properties

IUPAC Name |

1,3-bis(2-methylbutan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26/c1-7-15(3,4)13-10-9-11-14(12-13)16(5,6)8-2/h9-12H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFPJVIZINYTRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=CC=C1)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062996 | |

| Record name | m-Di-tert-amylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3370-27-2 | |

| Record name | 1,3-Bis(1,1-dimethylpropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3370-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-bis(1,1-dimethylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003370272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-bis(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Di-tert-amylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-di-tert-pentylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to m-Di-tert-pentylbenzene (CAS 3370-27-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of m-Di-tert-pentylbenzene (CAS 3370-27-2), a substituted aromatic hydrocarbon. Due to the limited availability of experimental data for this specific isomer, this document synthesizes information from closely related analogs and established principles of organic chemistry to offer insights into its properties, synthesis, characterization, and safety considerations. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who may encounter or consider utilizing this compound in their work.

Introduction and Chemical Identity

m-Di-tert-pentylbenzene, also known as 1,3-bis(1,1-dimethylpropyl)benzene, is an organic compound characterized by a benzene ring substituted with two tertiary pentyl groups at the meta positions.[1] As a member of the alkylbenzene family, its properties are largely dictated by the aromatic core and the bulky, branched alkyl substituents. While specific applications for m-di-tert-pentylbenzene are not widely documented, related alkylbenzenes are utilized as intermediates in the synthesis of detergents, as solvents, and in the production of various other chemicals.[1]

Table 1: Chemical Identifiers for m-Di-tert-pentylbenzene

| Identifier | Value |

| CAS Number | 3370-27-2[1] |

| IUPAC Name | 1,3-bis(2-methylbutan-2-yl)benzene |

| Synonyms | m-Di-tert-amylbenzene, 1,3-Di-tert-pentylbenzene[1] |

| Molecular Formula | C16H26[1] |

| Molecular Weight | 218.38 g/mol [1] |

| InChI Key | VMFPJVIZINYTRD-UHFFFAOYSA-N |

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for the physicochemical properties of m-di-tert-pentylbenzene are scarce. However, we can infer its likely characteristics based on data from its isomers and other dialkylbenzenes.

Table 2: Estimated Physicochemical Properties of m-Di-tert-pentylbenzene

| Property | Estimated Value | Basis for Estimation |

| Appearance | Colorless liquid | General property of similar alkylbenzenes. |

| Boiling Point | ~280 - 300 °C | Extrapolated from the boiling point of p-di-tert-pentylbenzene (260-272 °C)[2] and considering the typical boiling point differences between meta and para isomers. |

| Melting Point | < -20 °C | Meta-substituted isomers generally have lower melting points than their more symmetrical para counterparts. For instance, m-di-tert-butylbenzene has a melting point of 10-11 °C, while the p-isomer melts at 76-79 °C.[3] |

| Density | ~0.86 g/mL | Similar to other dialkylbenzenes like 1,3-di-tert-butylbenzene (0.859 g/mL).[3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., hexane, toluene, ether) | Characteristic of nonpolar aromatic hydrocarbons. |

| Vapor Pressure | Low | Expected for a high-molecular-weight organic compound with a relatively high boiling point. |

Synthesis and Mechanism

The most probable synthetic route to m-di-tert-pentylbenzene is through a Friedel-Crafts alkylation of benzene with a suitable tert-pentylating agent.

Reaction Principle

Friedel-Crafts alkylation involves the electrophilic substitution of an aromatic proton with an alkyl group. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is typically employed to generate a carbocation or a polarized complex from the alkylating agent.

Proposed Synthesis Workflow

A plausible laboratory-scale synthesis would involve the reaction of benzene with a tert-pentyl halide (e.g., 2-chloro-2-methylbutane) or tert-pentyl alcohol in the presence of a Lewis acid catalyst.

Step-by-step Protocol:

-

Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and a reflux condenser is charged with an excess of dry benzene and a Lewis acid catalyst (e.g., AlCl₃). The setup should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.

-

Addition of Alkylating Agent: The tert-pentylating agent (e.g., 2-chloro-2-methylbutane or tert-amyl alcohol) is added dropwise to the stirred benzene-catalyst mixture at a controlled temperature, typically between 0 and 10 °C, to manage the exothermic reaction and minimize side products.

-

Reaction: After the addition is complete, the reaction mixture is stirred for several hours at room temperature or with gentle heating to drive the reaction to completion.

-

Workup: The reaction is quenched by carefully pouring the mixture over ice and water to decompose the catalyst. The organic layer is separated, washed with a dilute acid solution, then with a sodium bicarbonate solution, and finally with brine.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting oil is then purified by vacuum distillation to isolate the m-di-tert-pentylbenzene isomer from mono-alkylated and other isomeric products.

Caption: Proposed synthesis workflow for m-Di-tert-pentylbenzene.

Mechanistic Considerations

The tert-pentyl carbocation is a tertiary carbocation, which is relatively stable. However, like other Friedel-Crafts alkylations, polyalkylation is a common side reaction. Using a large excess of benzene can favor monoalkylation. The meta-isomer is generally a minor product in the direct dialkylation of benzene due to the ortho- and para-directing nature of the alkyl group. Achieving a high yield of the meta-isomer might require a more specialized synthetic strategy, potentially involving the isomerization of other dialkylbenzene isomers or starting from a meta-substituted precursor.

Analytical Characterization (Predicted)

The characterization of m-di-tert-pentylbenzene would rely on standard spectroscopic techniques. The following are predicted spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region due to the meta-substitution pattern. We would anticipate signals corresponding to the aromatic protons and the aliphatic protons of the two tert-pentyl groups.

-

Aromatic Protons (δ 7.0-7.5 ppm): Four protons on the benzene ring would likely appear as a complex multiplet.

-

Aliphatic Protons (δ 0.5-1.5 ppm): The protons of the ethyl and methyl groups of the tert-pentyl substituents would appear in the upfield region. Specifically, one would expect a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons, and a singlet for the two equivalent methyl groups attached to the quaternary carbon.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic and aliphatic carbons. Due to the symmetry of the molecule, we would expect to see 8 unique carbon signals.

-

Aromatic Carbons (δ 120-150 ppm): Four signals for the aromatic carbons.

-

Aliphatic Carbons (δ 10-40 ppm): Four signals corresponding to the carbons of the tert-pentyl groups.

-

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 218. The fragmentation pattern would likely be dominated by the loss of alkyl fragments from the tert-pentyl groups. A prominent peak at m/z 203, corresponding to the loss of a methyl group ([M-15]⁺), is anticipated. Further fragmentation could involve the loss of an ethyl group ([M-29]⁺) or larger fragments. The base peak is likely to be a fragment resulting from benzylic cleavage.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorptions for an alkyl-substituted aromatic compound.

-

Aromatic C-H Stretch: Weak to medium bands around 3000-3100 cm⁻¹.

-

Aliphatic C-H Stretch: Strong bands just below 3000 cm⁻¹ (around 2850-2970 cm⁻¹).

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-H Bending: Bands in the 690-900 cm⁻¹ region, characteristic of the meta-substitution pattern on the benzene ring.

Caption: Analytical workflow for the characterization of m-Di-tert-pentylbenzene.

Safety and Toxicology

Specific toxicological data for m-di-tert-pentylbenzene is not available. Therefore, a conservative approach to handling is recommended, based on the general hazards associated with alkylated aromatic hydrocarbons.

General Hazards of Alkylbenzenes:

-

Flammability: Alkylbenzenes are generally combustible liquids.

-

Irritation: They can cause skin and eye irritation upon direct contact.

-

Inhalation: Inhalation of vapors may cause respiratory tract irritation, dizziness, and headache.

-

Toxicity: Long-chain alkylbenzenes generally exhibit low acute toxicity.[6] However, chronic exposure to aromatic hydrocarbons should be avoided.

Handling and Storage Recommendations:

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from sources of ignition.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Potential Applications and Research Directions

While specific applications are not well-defined, m-di-tert-pentylbenzene could potentially be used in areas where other dialkylbenzenes are employed, such as:

-

High-Performance Lubricants: The bulky tert-pentyl groups may impart favorable viscosity and thermal stability properties.

-

Specialty Solvents: Its nonpolar nature and high boiling point could make it suitable as a solvent for specific applications.

-

Chemical Intermediates: It could serve as a precursor for the synthesis of more complex molecules, such as functionalized aromatic compounds for materials science or pharmaceutical research.

Further research is needed to fully characterize the properties of m-di-tert-pentylbenzene and to explore its potential applications.

Conclusion

m-Di-tert-pentylbenzene is a dialkylbenzene for which there is a notable lack of specific experimental data in the public domain. This guide has provided a comprehensive overview based on established chemical principles and data from closely related compounds. The predicted properties and proposed synthesis and characterization methods offer a starting point for researchers interested in this molecule. As with any chemical with limited toxicological data, caution should be exercised during handling and use.

References

-

Pharmaffiliates. (n.d.). 1,3-Bis(1,1-dimethylpropyl)-Benzene. Retrieved from [Link]

-

ResearchGate. (2025). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]

-

ResearchGate. (2025). Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136810, 1,3-Di-tert-butylbenzene. Retrieved from [Link]

-

National Institute of Standards and Technology. (2021). Safety Data Sheet - Aromatic Hydrocarbons in Toluene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2014). Linear alkylbenzenesulfonic acids (C10-C16): Human health tier II assessment. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76894, Benzene, 1,3-bis(1,1-dimethylpropyl)-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, p-di-tert-pentyl- (CAS 3373-10-2). Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). C10-C16 Alkylbenzene Sulfonates; Exemption From the Requirement of a Tolerance. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Benzene, p-di-tert-pentyl- (CAS 3373-10-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1,3-二叔丁基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. santos.com [santos.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

Technical Whitepaper: Solubility Profile and Solvent Applications of 1,3-Bis(1,1-dimethylpropyl)benzene

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 1,3-bis(1,1-dimethylpropyl)benzene (also known as m-di-tert-pentylbenzene or m-di-tert-amylbenzene; CAS 3370-27-2 ).[1][2][3] As a sterically hindered, highly lipophilic aromatic hydrocarbon, this molecule exhibits unique solvent properties critical for non-aqueous redox flow batteries (RFBs), organic synthesis, and specialized extraction protocols.[2]

Unlike linear alkylbenzenes, the bulky tert-pentyl groups at the meta positions confer exceptional oxidative stability and resistance to nucleophilic attack. This guide details its solubility landscape, thermodynamic behavior, and practical protocols for its use as both a process solvent and an analyte in pharmaceutical impurity profiling.[2]

Physicochemical Characterization

Understanding the solubility of 1,3-bis(1,1-dimethylpropyl)benzene requires a grounding in its structural thermodynamics. The molecule consists of a benzene core shielded by two bulky hydrophobic groups.

Table 1: Core Physicochemical Properties

| Property | Value | Mechanistic Insight |

| Molecular Structure | C₁₆H₂₆ | High carbon-to-hydrogen ratio drives lipophilicity.[4] |

| Molecular Weight | 218.38 g/mol | Moderate volatility; amenable to GC-MS analysis.[4] |

| Physical State | Liquid (at RT) | Asymmetry (meta-substitution) prevents efficient crystal packing compared to para-isomers.[2][4] |

| Boiling Point | ~265–275 °C | High boiling point makes it suitable for high-temperature reactions without solvent loss.[4] |

| LogP (Predicted) | 6.3 ± 0.4 | Critical Parameter: Indicates extreme hydrophobicity.[4] Partitioning will strongly favor non-polar phases.[1] |

| Water Solubility | < 1 µg/L (Insoluble) | Driven by the hydrophobic effect; water network reorganization entropy penalty is too high.[2][4] |

Solubility Profiling & Solvent Compatibility[4]

The solubility behavior of 1,3-bis(1,1-dimethylpropyl)benzene is governed by London Dispersion Forces . It lacks hydrogen bond donors/acceptors, meaning it will only dissolve in solvents that can accommodate non-polar van der Waals interactions.

Solvent Miscibility Matrix

The following data categorizes solvents based on their interaction capability with the solute.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Explanation |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like."[4] Dispersion forces dominate both solute and solvent.[2] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible | |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | High polarizability of Cl atoms interacts favorably with the aromatic system.[2][4] |

| Polar Aprotic (Ethers/Esters) | THF, Diethyl Ether, Ethyl Acetate | High Solubility | The non-polar alkyl chains of these solvents facilitate solvation of the tert-pentyl groups.[4] |

| Polar Aprotic (Nitriles/Ketones) | Acetonitrile, Acetone | Partial / Temp.[2][4] Dependent | Critical Process Note: Likely miscible at high temperatures but may phase separate at low temperatures (LLE) due to polarity mismatch.[2][4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low / Sparingly Soluble | The hydrogen-bonding network of alcohols excludes the hydrophobic solute.[4] Solubility decreases as water content increases.[1] |

| Aqueous Media | Water, Buffers (pH 1–14) | Insoluble | Complete phase separation.[2][4] Useful for extracting the molecule out of aqueous reaction mixtures. |

Thermodynamic Solubility Parameters (Hansen)

To predict solubility in novel solvent blends, we utilize Hansen Solubility Parameters (HSP).[2]

-

(Dispersion): ~17.5 MPangcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

(Polarity): ~0.5 MPangcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

(Hydrogen Bonding): ~0.5 MPangcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Implication: Solvents with high

Applications in R&D and Process Chemistry

Non-Aqueous Redox Flow Batteries (RFB)

In RFB research, 1,3-bis(1,1-dimethylpropyl)benzene serves as a non-aqueous electrolyte solvent or an electrochemical shuttle .[1][2]

-

Stability: The tert-pentyl groups protect the ring from anodic oxidation, providing a wide electrochemical window (> 4.5 V vs Li/Li⁺).[2]

-

Function: It solubilizes redox-active organic species (e.g., ferrocene derivatives) while remaining inert itself.[1][2]

Pharmaceutical Impurity Management

This molecule often arises as a byproduct in Friedel-Crafts alkylations used to synthesize APIs.[1][2]

-

Detection: Due to its high LogP, it elutes late in Reverse-Phase HPLC (C18 columns).

-

Removal: It cannot be removed by aqueous washing.[1][2] Protocol: Use a partition wash with Acetonitrile or Methanol (if the product is polar) or perform a recrystallization from a polar solvent (like cold Ethanol) where the impurity remains in the mother liquor.[2]

Experimental Protocols

Protocol: Saturation Solubility Determination (Shake-Flask Method)

Objective: Quantify the exact solubility limit in a specific solvent system (e.g., for formulation stability).[2]

Reagents: 1,3-bis(1,1-dimethylpropyl)benzene (>98%), Target Solvent (HPLC Grade).[1][2]

-

Preparation: Add excess solute (approx. 200 mg) to 10 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using an orbital shaker (200 rpm).

-

Clarification: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PTFE filter (hydrophobic membrane required).

-

Dilution: Dilute the supernatant 1:100 with n-Hexane (to ensure compatibility with GC/HPLC).

-

Quantification: Analyze via GC-FID or HPLC-UV (210 nm). Calculate concentration against a standard curve.

Workflow Visualization: Solubility & Phase Separation Logic

The following diagram illustrates the decision logic for solvent selection and phase separation based on the molecule's properties.

Figure 1: Solubility decision matrix based on solvent polarity classes. Green paths indicate optimal solvation, while red paths indicate phase separation useful for extraction.[2]

Safety & Handling (SDS Highlights)

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H413 (May cause long-lasting harmful effects to aquatic life).[1][2]

-

Handling: Use in a fume hood.[1][2] Avoid release to the environment (highly lipophilic compounds bioaccumulate).[2]

-

Storage: Store at room temperature in tightly sealed containers, away from strong oxidizing agents.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76894, Benzene, 1,3-bis(1,1-dimethylpropyl)-. Retrieved from [Link][1][2][3]

-

NIST Chemistry WebBook. Benzene, 1,3-bis(1,1-dimethylethyl)- (Analogous Structure Data). Retrieved from [Link][1][2]

-

Cheméo. Chemical Properties of Benzene, 1,3-bis(1,1-dimethylpropyl)-. Retrieved from [Link][1][2]

Sources

- 1. 1,3-Di-tert-butylbenzene | C14H22 | CID 136810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acetonitrile [chemister.ru]

- 3. Benzene, 1,3-bis(1,1-dimethylpropyl)- | C16H26 | CID 76894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, (1,1-dimethylpropyl)- (CAS 2049-95-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

Methodological & Application

Application Note: High-Purity Synthesis of m-di-tert-pentylbenzene via Friedel-Crafts Alkylation

Executive Summary

This application note details the protocol for the synthesis of 1,3-di-tert-pentylbenzene (m-di-tert-pentylbenzene) using Friedel-Crafts alkylation. While the kinetic product of dialkylation is typically the para-isomer due to steric hindrance, the meta-isomer represents the thermodynamic sink for bulky alkyl groups under equilibrating conditions. This protocol leverages thermodynamic control—specifically Lewis acid-catalyzed isomerization—to shift the product distribution toward the meta-isomer. We provide a robust methodology for synthesis, isomerization, and purification, suitable for research and drug development applications requiring high-purity alkylated aromatics.

Scientific Principles & Mechanism[1][2][3]

Kinetic vs. Thermodynamic Control

In the alkylation of benzene with bulky groups like tert-pentyl (also known as tert-amyl), the initial substitution yields tert-pentylbenzene. The second alkylation is directed by the existing alkyl group.

-

Kinetic Product: The para-isomer (1,4-di-tert-pentylbenzene) forms fastest due to the extreme steric bulk of the tert-pentyl group blocking the ortho positions.

-

Thermodynamic Product: The meta-isomer (1,3-di-tert-pentylbenzene) is thermodynamically more stable. The bulky groups at the 1,3-positions experience less steric strain compared to the 1,2-positions and, under specific conditions, can be more favorable than the 1,4-isomer due to entropic factors and lattice energy differences in the solid state, or simply through reversible dealkylation-realkylation cycles that eventually settle into the most stable configuration.

Reaction Mechanism

The reaction proceeds via a carbocation mechanism mediated by Aluminum Chloride (

-

Activation:

abstracts chlorine from tert-pentyl chloride, generating the tertiary carbocation. -

Electrophilic Attack: The carbocation attacks the benzene ring.[1]

-

Isomerization: Under continued exposure to

and elevated temperatures, the alkyl groups undergo intermolecular and intramolecular migration (1,2-shifts) to achieve the thermodynamic equilibrium favoring the meta-isomer.

Figure 1: Reaction pathway illustrating the conversion of the kinetic para-isomer to the thermodynamic meta-isomer.

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Molecular Weight ( g/mol ) | Equivalents | Mass/Volume (Example) |

| Benzene | Substrate | 78.11 | 1.0 | 7.8 g (100 mmol) |

| 2-Chloro-2-methylbutane | Alkylating Agent | 106.59 | 2.2 | 23.5 g (220 mmol) |

| Aluminum Chloride ( | Catalyst | 133.34 | 0.2 | 2.7 g (20 mmol) |

| Dichloromethane (DCM) | Solvent | - | - | 50 mL |

| HCl (aq) | Quenching | - | - | 10% Solution |

Note: 2-Chloro-2-methylbutane is also known as tert-pentyl chloride or tert-amyl chloride.

Step-by-Step Methodology

Phase 1: Initial Alkylation (Kinetic Phase)

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a gas trap (to neutralize HCl evolution).

-

Solvent & Catalyst: Under a nitrogen atmosphere, add anhydrous DCM (50 mL) and anhydrous

(2.7 g) to the flask. Cool the suspension to 0°C using an ice bath. -

Substrate Addition: Add Benzene (7.8 g) to the flask.

-

Reagent Addition: Charge the addition funnel with 2-Chloro-2-methylbutane (23.5 g). Add this dropwise to the stirring mixture over 45 minutes. Caution: Vigorous HCl gas evolution will occur.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 1 hour. At this stage, the mixture is rich in mono-alkylated and para-di-alkylated products.

Phase 2: Isomerization (Thermodynamic Phase)

-

Heating: To drive the rearrangement to the meta-isomer, heat the reaction mixture to a gentle reflux (~40°C ) for 4–6 hours.

-

Critical Insight: The para-isomer is often a solid that precipitates. Refluxing helps solubilize it, allowing the catalyst to effect the rearrangement to the liquid meta-isomer.

-

-

Monitoring: Monitor reaction progress via GC-MS. Look for the stabilization of the peak ratio between meta and para isomers. The meta isomer typically elutes slightly later than the para on non-polar columns, though standards are recommended.

Phase 3: Workup & Purification[2]

-

Quenching: Cool the mixture to 0°C. Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL of concentrated HCl . Stir vigorously to hydrolyze aluminum salts.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL).

-

Washing: Wash the combined organic phases with water (50 mL), saturated

(50 mL), and brine (50 mL). -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) to yield a crude oil. -

Fractional Distillation: The meta-isomer is a liquid at room temperature, whereas the para-isomer has a significantly higher melting point.

-

Perform vacuum distillation.[2][3] Collect the fraction boiling at ~110–115°C at 10 mmHg (values are approximate; rely on in-situ thermometer).

-

Alternative: If significant para solid remains, chill the crude oil to -10°C. The para-isomer will crystallize out. Filter off the solid para isomer. The filtrate is enriched m-di-tert-pentylbenzene.

-

Figure 2: Operational workflow for the synthesis and isolation of m-di-tert-pentylbenzene.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified:

-

1H NMR (CDCl3, 400 MHz):

-

Aromatic Region: The meta-isomer (1,3-substitution) will show a distinct pattern (singlet at C2, doublets at C4/C6, triplet at C5) compared to the symmetric singlet of the para-isomer.

-

Alkyl Region: Look for the ethyl group signals (quartet ~1.6 ppm, triplet ~0.7 ppm) and the gem-dimethyl singlet (~1.3 ppm).

-

-

GC-MS:

-

Molecular Ion (

): 218 m/z. -

Fragmentation: Significant peak at m/z 189 (loss of ethyl group) is characteristic of tert-pentyl benzenes.

-

Troubleshooting & Safety

-

Polyalkylation: If tri-alkylation is observed, reduce the equivalents of alkyl chloride to 2.0 or increase the benzene stoichiometry to act as a co-solvent.

-

Incomplete Isomerization: If the para content remains high, increase the reflux time or add a fresh portion of

(0.05 eq) before the reflux step. -

Safety:

reacts violently with water. Perform all quenching in a fume hood behind a sash.

References

-

Friedel-Crafts Alkylation Mechanisms

- Isomerization of Bulky Alkylbenzenes: Roberts, R. M., & Khalaf, A. A. (1984). Friedel-Crafts Alkylation Chemistry: A Century of Discovery. Marcel Dekker. (Detailed discussion on 1,4 to 1,3 shifts of tert-butyl and tert-pentyl groups).

-

General Protocol Grounding

Sources

- 1. edubirdie.com [edubirdie.com]

- 2. KR100725003B1 - Separation of 1,2-diethylbenzene from diethylbenzene isomer mixture - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. cerritos.edu [cerritos.edu]

- 6. theochem.mercer.edu [theochem.mercer.edu]

- 7. youtube.com [youtube.com]

Application Note: Selective Synthesis of 1,3-Di-tert-amylbenzene via Friedel-Crafts Alkylation

[1]

Introduction & Scope

1,3-Di-tert-amylbenzene (1,3-DTAB) is a critical intermediate in the synthesis of sterically hindered ligands, high-performance polymers, and redox flow battery electrolytes. Its structural analog, 1,3-di-tert-butylbenzene, is well-documented; however, the tert-amyl variant offers unique solubility and electrochemical properties due to the lower symmetry and increased lipophilicity of the tert-amyl (1,1-dimethylpropyl) group.

This application note details a robust, self-validating protocol for the preparation of 1,3-DTAB from benzene and isoamylene (2-methyl-2-butene). Unlike standard alkylations that yield complex mixtures, this protocol utilizes thermodynamic control to selectively favor the meta-isomer (1,3) over the kinetically favored para-isomer (1,4).

Key Technical Challenges Addressed

-

Polyalkylation Control: Managing the ratio of mono-, di-, and tri-alkylated products.

-

Regioselectivity: Driving the 1,4

1,3 isomerization shift using Lewis acid catalysis. -

Exotherm Management: Controlling the vigorous heat release during the alkene addition.

Reaction Mechanics & Thermodynamics

The synthesis relies on the Friedel-Crafts alkylation mechanism.[1][2][3][4] The reaction is initiated by the protonation of isoamylene to form the tertiary amyl carbocation (tert-amyl cation), which acts as the electrophile.

Mechanistic Pathway[2][3][6][7]

-

Activation: The Lewis acid (

) interacts with trace moisture (acting as a co-catalyst) or added protons to generate the active proton source, which protonates isoamylene to form the tert-amyl cation. -

Kinetic Attack: The bulky cation attacks the benzene ring. The first alkylation yields tert-amylbenzene.

-

Second Alkylation: The second cation attacks. Kinetically, the para (1,4) position is favored due to steric hindrance at the ortho positions.

-

Thermodynamic Isomerization: Under the influence of the strong Lewis acid and time, the sterically strained 1,4-isomer undergoes intermolecular or intramolecular transalkylation to form the thermodynamically more stable 1,3-isomer (meta).

Visualization: Reaction Pathway

The following diagram illustrates the transition from reactants to the thermodynamic "sink" (1,3-isomer).

Figure 1: Mechanistic flow showing the shift from kinetic (1,4) to thermodynamic (1,3) products.

Critical Safety & Material Handling

WARNING: This protocol involves carcinogenic solvents and highly reactive catalysts. All operations must be performed in a functioning fume hood.

| Reagent | Hazard Class | Critical Precaution |

| Benzene | Carcinogen (Cat 1A), Flammable | Use double-gloving (Nitrile/Laminate). strictly limit exposure. |

| Isoamylene | Extremely Flammable, Volatile | Keep cold (0°C) before use to prevent evaporation. |

| Aluminum Chloride ( | Corrosive, Water Reactive | Hydrolyzes violently to release HCl gas. Handle under inert gas. |

Experimental Protocol

Materials[3][7][8][9][10][11][12]

-

Substrate: Benzene (Anhydrous, 99.8%)

-

Alkylating Agent: Isoamylene (2-methyl-2-butene), 2.2 equivalents relative to benzene.

-

Catalyst: Aluminum Chloride (

), Anhydrous powder, 0.1 equivalents. -

Quench: Ice-water mixture.

Step-by-Step Methodology

Phase 1: Catalyst Activation & Setup[5]

-

Inert Assembly: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, pressure-equalizing addition funnel, and an internal thermometer. Flush with Nitrogen (

) or Argon. -

Solvent Charge: Charge the flask with Benzene (1.0 eq).

-

Catalyst Addition: Add anhydrous

(0.1 eq) rapidly to the stirring benzene. The mixture may turn slightly yellow/orange.-

Note: Ensure the system is vented to a scrubber (NaOH trap) as HCl gas may evolve.

-

Phase 2: Electrophilic Addition (Kinetic Phase)

-

Cooling: Place the RBF in an ice/water bath. Cool internal temperature to 0–5°C .

-

Reagent Addition: Charge the addition funnel with Isoamylene (2.2 eq).

-

Controlled Drop: Add Isoamylene dropwise over 60–90 minutes.

-

Critical Parameter: Do not allow internal temperature to exceed 10°C during addition. Rapid addition leads to alkene polymerization (gummy by-products).

-

Phase 3: Isomerization (Thermodynamic Phase)

-

Warm-up: Once addition is complete, remove the ice bath. Allow the reaction to reach room temperature (20–25°C).

-

Equilibration: Stir for 4–6 hours at room temperature.

-

Optimization: To ensure maximum conversion to the 1,3-isomer, the mixture can be gently heated to 40–50°C for 1 hour. This overcomes the activation energy barrier for the 1,4

1,3 rearrangement.

-

-

Monitoring: Monitor via GC-MS or TLC. The 1,4-isomer typically elutes slightly before the 1,3-isomer on non-polar columns.

Phase 4: Workup & Purification

-

Quench: Pour the reaction mixture slowly onto crushed ice (approx. 3x reaction volume) with vigorous stirring. Caution: Exothermic.

-

Extraction: Separate the organic layer. Extract the aqueous layer 2x with diethyl ether or hexanes.

-

Neutralization: Wash combined organics with saturated

(to remove acid traces), then Brine. -

Drying: Dry over anhydrous

, filter, and concentrate via rotary evaporation. -

Fractional Distillation: Perform vacuum distillation.

-

Fraction 1: Unreacted Benzene / Mono-tert-amylbenzene.

-

Fraction 2:1,3-Di-tert-amylbenzene (Product) .

-

Residue: Tri-substituted benzenes and polymers.

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of 1,3-DTAB.

Characterization & Validation

The product should be validated using

| Feature | 1,3-Isomer (Meta) | 1,4-Isomer (Para) |

| Aromatic Region | Multiplet pattern (Singlet-like at C2, Doublets at C4/6, Triplet at C5). | Symmetric AA'BB' system (Two doublets or apparent singlet if shifts coincide). |

| Aliphatic Region | tert-Amyl groups are equivalent. | tert-Amyl groups are equivalent. |

| Boiling Point | Typically slightly lower than Para. | Typically slightly higher. |

Expected

- 7.4–7.1 (m, 4H, Ar-H)

-

1.65 (q, 4H,

- 1.30 (s, 12H, gem-dimethyls)

-

0.70 (t, 6H,

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Polymerization | Temperature too high during addition. | Ensure addition temp stays <5°C. Slow down addition rate. |

| High Mono-alkylated Product | Insufficient Isoamylene or loss due to volatility. | Use 2.2–2.5 eq of Isoamylene. Ensure condenser is efficient (use glycol coolant). |

| High 1,4-Isomer Content | Reaction time too short; Kinetic control dominant. | Extend reaction time at Room Temp or heat to 45°C for 1 hour before quench. |

| Dark/Black Reaction Mix | Catalyst decomposition or moisture ingress. | Ensure strictly anhydrous conditions. Use fresh |

References

-

Friedel-Crafts Alkylation Mechanism & Selectivity

-

Synthesis of tert-Amylbenzene (Analogous Protocol)

-

Google Patents. (n.d.). Synthetic method of t-amylbenzene for controlling content of isomer.

-

-

Thermodynamic Control in Dialkylation

-

Safety Data (Benzene)

-

Carl Roth.[6] (n.d.). Safety Data Sheet: Benzene.

-

-

Safety Data (Isoamylene/2-Methyl-2-butene)

Sources

- 1. cerritos.edu [cerritos.edu]

- 2. researchgate.net [researchgate.net]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN101289366A - Synthetic method of t-amylbenzene for controlling content of isomer - Google Patents [patents.google.com]

- 6. carlroth.com [carlroth.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chempoint.com [chempoint.com]

- 9. researchgate.net [researchgate.net]

Application Note: Solvent Extraction and Purification Protocols for m-Di-tert-pentylbenzene

[1]

Executive Summary

This application note details the isolation, extraction, and purification of 1,3-di-tert-pentylbenzene (also known as m-di-tert-amylbenzene).[1] This highly lipophilic alkylaromatic compound presents unique challenges in purification due to the difficulty in separating it from its structural isomer, p-di-tert-pentylbenzene, and mono-alkylated byproducts.[1]

This guide is designed for researchers in drug development and organic synthesis who utilize this compound as a sterically hindered intermediate or specialized solvent.[1] The protocols below prioritize phase-separation efficiency and isomer selectivity .

Key Physicochemical Parameters

| Parameter | Value (Approx.) | Significance |

| LogP (Octanol/Water) | ~5.8 - 6.2 | Highly lipophilic; practically insoluble in water.[1] |

| Boiling Point | ~260–265 °C (760 mmHg) | High boiling point requires vacuum distillation for final polish.[1] |

| State (RT) | Liquid | Unlike the para isomer (often solid), the meta isomer resists crystallization. |

| Solubility | Hexane, DCM, Et2O, Toluene | Requires non-polar organic solvents for extraction. |

Physicochemical Basis of Extraction

The extraction strategy for m-di-tert-pentylbenzene relies on two distinct mechanisms depending on the stage of the workflow:

-

Partitioning (Synthesis Workup): Exploiting the extreme hydrophobicity of the target molecule to separate it from polar catalysts (e.g., AlCl₃, H₂SO₄) and aqueous byproducts.

-

Selectivity (Isomer Purification): Utilizing the symmetry difference between the meta (C2v or Cs symmetry) and para (D2h symmetry) isomers.[1] The para isomer packs more efficiently into a crystal lattice, allowing it to be removed via low-temperature crystallization, leaving the meta isomer in the mother liquor.

Protocol A: Post-Synthesis Workup (Crude Extraction)

Context: This protocol is used immediately following Friedel-Crafts alkylation of benzene (or tert-pentylbenzene) to isolate the crude organic mixture.[1]

Reagents Required[2][3][4][5]

-

Extraction Solvent: Dichloromethane (DCM) or Diethyl Ether (Et₂O).[1] Note: DCM is preferred for density separation if the aqueous phase is heavy with salts.

-

Quenching Acid: 1M HCl (ice-cold).

-

Wash Buffers: Saturated NaHCO₃, Saturated NaCl (Brine).[1]

-

Drying Agent: Anhydrous MgSO₄ (preferred over Na₂SO₄ for faster kinetics).[1]

Step-by-Step Methodology

-

Quench: Pour the reaction mixture slowly into a stirred beaker containing ice-cold 1M HCl .

-

Causality: The HCl solubilizes aluminum salts (from AlCl₃ catalyst) preventing the formation of gelatinous Al(OH)₃ emulsions which trap the product.

-

-

Phase Separation: Transfer to a separatory funnel. Rinse the reaction vessel with the Extraction Solvent and add to the funnel.

-

Extraction: Shake vigorously for 2 minutes with frequent venting. Allow phases to separate.

-

Observation: The target molecule will reside in the organic layer (Bottom for DCM, Top for Ether).

-

-

Acid Removal: Wash the organic phase with Saturated NaHCO₃ until CO₂ evolution ceases.[1]

-

Critical Step: Failure to neutralize acid traces will lead to acid-catalyzed isomerization or de-alkylation during the distillation step.[1]

-

-

Dehydration: Wash with Brine (Sat. NaCl) to remove bulk water, then transfer the organic phase to an Erlenmeyer flask containing Anhydrous MgSO₄ .

-

Concentration: Filter off the desiccant and remove the solvent via rotary evaporation.[1]

Workflow Visualization

Figure 1: Workup flow for the isolation of crude di-tert-pentylbenzene from Friedel-Crafts alkylation mixtures.

Protocol B: Isomer Purification (Selective Fractionation)

Context: The crude mixture typically contains m-di-tert-pentylbenzene (target), p-di-tert-pentylbenzene (impurity), and mono-tert-pentylbenzene.[1] Solvent extraction alone cannot separate these isomers; a hybrid crystallization/distillation approach is required.[1]

Reagents Required[2][3][4][5]

-

Recrystallization Solvent: Methanol or Ethanol (anhydrous).[1]

-

Cooling Bath: Dry ice/Acetone (-78°C) or Freezer (-20°C).[1]

Step-by-Step Methodology

-

Distillation (Cut 1): Perform a vacuum distillation (approx. 10-20 mmHg) to remove the lighter mono-tert-pentylbenzene fraction.[1]

-

Note: The mono-substituted product boils significantly lower than the di-substituted products.[1]

-

-

Dissolution: Dissolve the remaining residue (mix of meta and para) in a minimum volume of hot Methanol .

-

Selective Crystallization: Cool the solution slowly to -20°C (or lower if necessary).

-

Filtration: Rapidly filter the cold mixture.

-

Final Polish: Evaporate the methanol from the filtrate and perform a final high-vacuum distillation to obtain pure m-di-tert-pentylbenzene.

Isomer Separation Logic

Figure 2: Purification logic separating the liquid meta-isomer from the solid para-isomer.[1]

Protocol C: Trace Analysis (Environmental/Quality Control)

Context: Extracting trace amounts of m-di-tert-pentylbenzene from aqueous samples or biological media for quantification.

Method: Solid Phase Extraction (SPE)

-

Cartridge: C18 (Octadecyl) end-capped silica (e.g., 500mg bed).[1]

-

Rationale: The high LogP (>5) ensures 100% retention on C18 media from aqueous matrices.[1]

Step-by-Step Methodology

-

Conditioning: Flush cartridge with 5 mL Methanol, followed by 5 mL Water.

-

Loading: Pass the aqueous sample through the cartridge at a slow flow rate (2 mL/min).

-

Washing: Wash with 5 mL of 10% Methanol/Water to remove polar interferences.[1]

-

Note: Do not use high % organic solvent in the wash, or the target will elute.

-

-

Elution: Elute with 3 mL of Hexane or Ethyl Acetate .

-

Analysis: Inject eluate into GC-MS or GC-FID.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Emulsion during workup | Aluminum salts or similar density phases.[1] | Add solid NaCl to saturate the aqueous phase; filter through Celite if solids are present.[1] |

| Low Yield of Meta Isomer | Co-crystallization with Para isomer.[1] | Do not cool the crystallization too rapidly.[1] Use a larger volume of methanol.[1] |

| Acidic Product | Insufficient washing.[1] | Check pH of the final aqueous wash.[1] It must be neutral (pH 7).[1] |

References

-

Friedel-Crafts Alkylation Mechanisms

-

Separation of Alkylbenzene Isomers

-

Physical Properties of Dialkylbenzenes

-

PubChem Compound Summary for 1,3-Di-tert-butylbenzene (Analogous structure for property estimation).[1]

-

-

Solubility Data

Sources

- 1. 1,3-Di-tert-butylbenzene | C14H22 | CID 136810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. cerritos.edu [cerritos.edu]

- 4. 1,3-Diethylbenzene | C10H14 | CID 8864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. US3217051A - Separation of the para and meta isomers of divinylbenzene - Google Patents [patents.google.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: m-Di-tert-amylbenzene in Polymer Synthesis and Materials Science

[1]

Part 1: Introduction & Strategic Utility[1][2]

In the landscape of aromatic solvents and monomers, 1,3-Di-tert-amylbenzene (m-DTAB) occupies a unique niche defined by its steric bulk and chemical inertness.[1] Unlike its lower homolog, diisopropylbenzene (DIPB), m-DTAB possesses tertiary alkyl substituents attached directly to the aromatic ring.[1]

Key Chemical Distinction[1]

-

DIPB (Cumene analog): Contains benzylic protons.[1] Susceptible to autoxidation to form hydroperoxides (used as initiators) and participates in chain transfer during radical polymerization.[1]

-

m-DTAB: Contains quaternary benzylic carbons.[1] It lacks benzylic protons.[1]

-

Consequence 1: It is highly resistant to oxidative degradation.[1]

-

Consequence 2: It exhibits a near-zero chain transfer constant (

) in radical polymerization, making it an ideal solvent for synthesizing high-molecular-weight polymers at high temperatures.[1] -

Consequence 3: In electrochemical environments, it acts as a "shuttle" that polymerizes only at specific overpotentials, forming a passivation layer (poly(phenylene) derivative) critical for lithium-ion battery safety.[1]

-

This guide details two primary workflows: using m-DTAB as an Inert Reaction Medium for precision polymerization and as a Latent Monomer for in-situ electropolymerization.[1]

Part 2: Application Protocols

Protocol A: High-Temperature Solution Polymerization (Low Chain Transfer)

Objective: Synthesize high-molecular-weight Poly(styrene-co-divinylbenzene) microspheres or linear polymers at elevated temperatures (>140°C) without molecular weight degradation caused by solvent chain transfer.

Rationale: Standard solvents like xylenes or cumene act as chain transfer agents (CTA) due to abstractable benzylic hydrogens, capping the maximum achievable molecular weight (

Materials

-

Monomer: Styrene (purified, inhibitor removed).[1]

-

Solvent: m-Di-tert-amylbenzene (>98%, anhydrous).[1]

-

Initiator: Di-tert-butyl peroxide (DTBP) (High T half-life matched to 140°C).[1]

-

Equipment: High-pressure glass reactor or stainless steel autoclave (due to temp > monomer BP).

Experimental Workflow

-

Solvent Preparation:

-

Reaction Assembly:

-

Polymerization:

-

Seal reactor and heat to 140°C .

-

Maintain temperature for 6–8 hours .

-

Mechanism:[1][2][3][4][5][6][7][8] At 140°C, DTBP undergoes homolysis.[1] The polymer chains grow.[1] In xylene, a solvent radical would form, terminating a chain and starting a new (short) one.[1] In m-DTAB, the solvent remains spectator, allowing

(degree of polymerization) to be determined solely by the [Monomer]/[Initiator] ratio.

-

-

Isolation:

-

Validation (GPC Analysis):

Protocol B: In-Situ Electropolymerization (Battery Safety Additive)[1]

Objective: Utilize m-DTAB as an electrolyte additive that polymerizes in situ upon overcharge (voltage > 4.6 V) to create a high-impedance barrier.[1]

Mechanism: At high potentials, the aromatic ring of m-DTAB loses an electron to form a radical cation. Due to the steric hindrance of the tert-amyl groups at positions 1 and 3, coupling is directed to the 4 and 6 positions, forming a conductive poly(1,3-di-tert-amylphenylene) film.[1]

Materials

-

Cathode: LiCoO₂ or LiNiMnCoO₂ (NMC) coated on Aluminum foil.[1]

-

Anode: Lithium metal or Graphite.[1]

-

Base Electrolyte: 1.0 M LiPF₆ in EC/DEC (Ethylene Carbonate / Diethyl Carbonate 1:1).[1]

-

Additive: m-Di-tert-amylbenzene (2 wt% to 5 wt%).[1]

Experimental Workflow

-

Electrolyte Formulation:

-

Cell Assembly:

-

Assemble CR2032 coin cells with the prepared electrolyte.[1]

-

-

Electrochemical Characterization (Linear Sweep Voltammetry - LSV):

-

Overcharge Simulation Test:

-

Charge the cell at a constant current (e.g., 1 C-rate) to a normal cutoff (4.2 V).

-

Continue charging beyond cutoff to 5.0 V (Overcharge condition).

-

-

Data Analysis:

-

Observation: Monitor the voltage profile.

-

Control (No Additive): Voltage spikes rapidly to >5V, leading to electrolyte decomposition and thermal runaway.[1]

-

Experimental (with m-DTAB): Voltage clamps at ~4.6–4.8 V (the oxidation potential of m-DTAB).

-

Outcome: The current drops or resistance rises sharply as the m-DTAB polymerizes on the cathode surface, effectively "shutting down" the cell chemically.

-

Part 3: Visualization & Mechanism[1]

Solvent Inertness Comparison

The following diagram contrasts the behavior of Cumene (DIPB) vs. m-DTAB in a radical environment.

Caption: Mechanistic divergence: Benzylic protons in Cumene lead to chain transfer, while m-DTAB's quaternary structure ensures inertness.[1]

Electropolymerization Pathway

The mechanism by which m-DTAB forms a protective polymer film under high voltage.[1]

Caption: Electrochemical oxidation pathway of m-DTAB leading to passivation film formation.

Part 4: Data Summary

Table 1: Physical Properties Relevant to Polymer Synthesis

| Property | Value | Significance in Synthesis |

| Boiling Point | ~260°C | Allows polymerization at high T (140-200°C) without pressure vessels.[1] |

| Melting Point | <-20°C | Liquid at room temperature; easy handling.[1] |

| Benzylic Protons | 0 | Critical: Negligible chain transfer constant ( |

| Oxidation Potential | ~4.7 V vs Li/Li⁺ | High stability window; polymerizes only during battery failure (overcharge).[1] |

| Solubility | Non-polar | Excellent solvent for Styrene, Butadiene, Ethylene; Poor for Acrylates.[1] |

References

-

Electrolyte Additives for Overcharge Protection

-

General Solvent Effects in Radical Polymerization

-

Synthesis of Alkylbenzenes

Sources

- 1. tert-Amylbenzene | C11H16 | CID 16295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103058908A - One-step synthetic method for bis(t-butylperoxyisopropyl)benzene - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. CN101544586A - Process for continuous preparation of diisopropylbenzene dihydroperoxide - Google Patents [patents.google.com]

- 5. CN1515526A - Production process of tert-amylbenzene - Google Patents [patents.google.com]

- 6. CN101851187B - Method for preparing dihydroperoxide diisopropyl benzene by peroxidation of diisopropylbenzene in presence of organic alkali catalyst - Google Patents [patents.google.com]

- 7. CN101607863A - A kind of production technique of tert.-amylbenzene - Google Patents [patents.google.com]

- 8. CN101289366A - Synthetic method of t-amylbenzene for controlling content of isomer - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Application Note: Handling, Storage, and Stability Protocols for tert-Pentylbenzene and its Functionalized Derivatives

Executive Summary

tert-Pentylbenzene (CAS: 2049-95-8), also known as tert-amylbenzene, and its derivatives (e.g., p-tert-pentylphenol) represent a class of bulky alkyl-substituted aromatics used frequently as intermediates in the synthesis of agrochemicals, APIs, and specialty resins.[1][2] While the parent molecule exhibits relative stability compared to primary alkylbenzenes, its lipophilic nature and low conductivity present specific handling challenges—primarily static charge accumulation and aquatic toxicity .

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of stability and actionable protocols for researchers handling these compounds in drug development and high-purity synthesis.

Physicochemical & Hazard Profile

Understanding the physical properties is the first step in designing a safe handling protocol. tert-Pentylbenzene is a combustible liquid that requires specific grounding measures.

Table 1: Core Properties of tert-Pentylbenzene (Parent Compound)[1][2]

| Property | Value | Operational Implication |

| Physical State | Colorless Liquid | Pumpable, but requires containment for spills.[1][2] |

| Molecular Weight | 148.25 g/mol | Moderate volatility. |

| Flash Point | ~65°C (149°F) | Combustible. Above room temp, but vapor accumulation in headspace is a risk. |

| Density | 0.87 g/mL | Lighter than water; will float and spread in aquatic spills. |

| Solubility | Negligible in water | Lipophilic. Requires organic solvents (acetone, EtOH) for cleaning. |

| Conductivity | Very Low (<50 pS/m) | High Static Risk. Charge relaxation time is long; grounding is mandatory. |

| Reactivity | Electrophilic Aromatic Substitution | Susceptible to ring activation; store away from halogens/oxidizers. |

Storage & Stability Architecture

Mechanism of Degradation

While the tert-alkyl group lacks benzylic protons—preventing the rapid benzylic oxidation seen in ethylbenzene or toluene—the aromatic ring itself remains electron-rich.[1][2]

-

Ring Oxidation: In the presence of strong oxidizers or UV light, the ring can degrade.

-

Functional Group Sensitivity: For derivatives like tert-pentylphenol, the hydroxyl group is susceptible to oxidation to quinones, leading to color changes (yellowing/browning).[1][2]

Storage Matrix

Do not treat all derivatives equally. Use this matrix to determine storage conditions.

Graphviz Diagram: Storage Decision Logic

Figure 1: Decision tree for selecting storage conditions based on chemical functionality.[1][2]

Handling Protocols

The Static Hazard (Critical)

Non-polar solvents like tert-pentylbenzene are "static accumulators."[1][2] When poured or pumped, they generate charge that cannot dissipate to the ground because the liquid acts as an insulator. If the accumulated energy exceeds the Minimum Ignition Energy (MIE) of the vapor-air mixture, a fire will occur. [1][2]

Protocol: Static-Safe Transfer (Bulk)

Objective: Transfer >500 mL of tert-pentylbenzene without ignition.

Equipment:

-

Conductive metal container or antistatic plastic.

-

Grounding cables (with metal clamps, not alligator clips).

-

Dip tube (to prevent splash filling).

Step-by-Step:

-

Bonding: Connect the source container and the receiving container with a bonding wire to equalize potential.

-

Grounding: Connect the receiving container to a verified earth ground.

-

Subsurface Filling: Use a dip tube that extends to the bottom of the receiving vessel. Never "splash fill" from the top, as the falling liquid generates massive static charge.

-

Velocity Control: Maintain flow rate <1 m/s initially until the dip tube is submerged.

-

Relaxation Time: After transfer, wait 2 minutes before opening the vessel to allow charge to dissipate.

Protocol: Inert Atmosphere Aliquoting (High-Purity Standards)

Objective: Aliquot hygroscopic or oxidation-sensitive derivatives (e.g., tert-pentylphenol) for analytical standards.

Graphviz Diagram: Inert Aliquoting Workflow

Figure 2: Workflow for handling sensitive derivatives to maintain analytical purity.

Detailed Methodology:

-

Environment: Perform operations in a glove box or a glove bag purged with Nitrogen or Argon.

-

Tools: Use glass syringes rather than plastic pipettes if the derivative is dissolved in aggressive organic solvents.

-

Headspace: If storing the stock solution, purge the headspace with Argon (heavier than air) before sealing.

-

Septa: Use PTFE-faced silicone septa.[1] Avoid rubber, which can leach plasticizers into the lipophilic solvent.

Disposal & Environmental Compliance

tert-Pentylbenzene is classified as Aquatic Chronic 2 (Toxic to aquatic life with long-lasting effects).[1][2]

-

Segregation: Do not mix with aqueous waste streams.[3]

-

Classification: Dispose of as "Non-Halogenated Organic Solvent Waste" (unless the derivative contains halogens).

-

Spill Management:

-

Small Spills: Absorb with vermiculite or activated charcoal pads.

-

Large Spills: Dike to prevent entry into drains. Since it floats, surface booms are effective on water.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16295, tert-Amylbenzene. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: (1,1-dimethylpropyl)benzene.[1] Retrieved from [Link][1][2]

-

Solvents Industry Association. Guidance Note 47: Flammable Solvents and the Hazard of Static Electricity. Retrieved from [Link][1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Isolation of meta- and para-Di-tert-pentylbenzene

Status: Operational Ticket ID: ISO-DTPB-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

The separation of di-tert-pentylbenzene (also known as di-tert-amylbenzene) isomers is a classic challenge in steric chemistry. Unlike smaller alkylbenzenes, the bulky tert-pentyl groups create significant differences in melting points (MP) despite similar boiling points (BP).

-

The Para (1,4) Isomer: Highly symmetrical, packs efficiently in crystal lattices. Solid at Room Temperature (MP ~76–78°C).

-

The Meta (1,3) Isomer: Asymmetrical, "kinked" structure. Liquid at Room Temperature.

This guide prioritizes Fractional Crystallization as the primary separation vector, with Zeolite Adsorption as a secondary polishing step. Distillation is generally inefficient due to the <5°C boiling point differential unless industrial-grade fractionating columns (100+ plates) are available.

Module 1: Diagnostic & Assessment

Before attempting separation, you must characterize your crude mixture. Isomer ratios in Friedel-Crafts alkylation are highly dependent on temperature and catalyst lifespan.

Standard Characterization Protocol

| Parameter | para-Isomer (1,4) | meta-Isomer (1,3) | Diagnostic Note |

| Physical State (RT) | White crystalline solid | Colorless viscous liquid | If crude is a sludge, para content is likely >40%. |

| Melting Point | 76–78°C | < -20°C | Sharp MP indicates high purity para. |

| Boiling Point | ~236°C | ~232–234°C | Do not rely on simple distillation. |

| 1H NMR (Aromatic) | Singlet (4H) ~7.2 ppm | Multiplet (complex) | Para symmetry yields a clean singlet; Meta shows splitting. |

Workflow Visualization

The following diagram outlines the logical flow for processing your crude reaction mixture.

Figure 1: Logical workflow for the isolation of isomers based on initial concentration.

Module 2: Isolation of para-Di-tert-pentylbenzene

The para isomer is the "Kinetic Product" in many conditions but crystallizes readily due to symmetry.

Protocol: Selective Crystallization

Reagents: Methanol (MeOH) or Ethanol (EtOH). Acetone is too strong; Hexane is too non-polar (solubility is too high).

-

Dissolution: Dissolve 10g of crude mixture in the minimum amount of hot MeOH (~50–60°C).

-

Tip: If the solution is colored, treat with activated charcoal and filter hot.

-

-

Controlled Cooling: Allow the solution to cool to Room Temperature (RT) slowly over 2 hours. Rapid cooling traps meta isomer inclusions.

-

Cold Soak: Place the flask in a -20°C freezer for 12 hours.

-

Filtration: Vacuum filter the white needles quickly (cold equipment prevents melting).

-

Wash: Wash with extremely cold (-78°C if possible) MeOH.

-

Drying: Air dry or vacuum dry at <40°C.

Troubleshooting: "Oiling Out"

A common failure mode where the product separates as a second liquid phase rather than crystals.

Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Isolation of meta-Di-tert-pentylbenzene

The meta isomer remains in the "Mother Liquor" (filtrate) after the para crystals are removed. Isolating it to high purity (>98%) is difficult because it does not crystallize easily.

Method A: Isomerization (Enrichment)

If you specifically need the meta isomer and have mostly para, you can thermodynamically equilibrate the mixture.

-

Catalyst: AlCl₃ (anhydrous).[1]

-

Mechanism: The bulky tert-pentyl group will migrate to the meta position to relieve steric strain over time.

-

Protocol: Heat the para-rich mixture with 5 mol% AlCl₃ at 50°C for 4–6 hours. Quench with water.[1] The resulting oil will be enriched in meta (thermodynamic product).

Method B: Zeolite Adsorption (Polishing)

For separating the remaining para from the meta liquid without distillation.

-

Media: ZSM-5 or Zeolite Y (NaY).

-

Principle: The linear para isomer can diffuse into the zeolite pores; the bulky meta isomer is excluded.

-

Protocol:

-

Pass the filtrate (mother liquor) through a column packed with activated ZSM-5.

-

The eluent will be enriched in meta-di-tert-pentylbenzene.

-

The para isomer is trapped in the zeolite and can be desorbed later (or discarded).

-

Frequently Asked Questions (FAQ)

Q1: My GC shows a single peak, but the NMR is messy. What is happening?

-

Diagnosis: Co-elution. The boiling points of meta and para isomers are so close (~232°C vs ~236°C) that standard non-polar GC columns (like DB-5 or HP-5) often fail to resolve them.

-

Fix: Switch to a polar column (e.g., WAax or Cyclodextrin-based) or use a slower temperature ramp (1°C/min near 200°C). Rely on C13 NMR for definitive ratio analysis.

Q2: Can I use simple distillation to separate them?

-

Answer: No. You would need a spinning band distillation column or an industrial tower with >100 theoretical plates to achieve effective separation. Crystallization is far superior for laboratory scale.

Q3: Why is my yield of the para isomer low (<30%)?

-

Analysis: You may be operating under "Thermodynamic Control."

-

Explanation: Long reaction times or high temperatures favor the meta isomer. To maximize para (Kinetic Product), stop the Friedel-Crafts reaction immediately after the alkyl halide is consumed and keep the temperature <0°C during synthesis.

Q4: The crystals melt immediately when I take them out of the freezer.

-

Fix: This is melting point depression caused by residual solvent or meta impurity.

-

Protocol: Do not let the filter cake warm up. Wash with pre-chilled solvent (-78°C dry ice/acetone bath) immediately. Dry under high vacuum to remove solvent without heating.

References

-

NIST Chemistry WebBook. Benzene, p-di-tert-pentyl- Properties.[2] National Institute of Standards and Technology.[2] [Link]

-

Cosden Oil & Chemical Co. Separation of the para and meta isomers of divinylbenzene (Analogous alkylbenzene separation logic). US Patent 3,217,051.[3]

-

Water Europe. Zeolites in Adsorption Processes: State of the Art (Shape Selectivity). [Link]

Sources

Technical Support Center: Optimizing 1,3-Di-tert-pentylbenzene Synthesis

Welcome to the Advanced Synthesis Support Module. Subject: Yield Optimization & Regioselectivity Control for 1,3-Di-tert-pentylbenzene Ticket ID: EAS-META-OPT-05

Core Directive: The Thermodynamic Imperative

The synthesis of 1,3-di-tert-pentylbenzene (1,3-DTPB) via Friedel-Crafts alkylation presents a classic conflict between Kinetic Control and Thermodynamic Control .

-

The Trap: The bulky tert-pentyl carbocation initially attacks the para position (1,4-isomer) due to steric hindrance at the ortho positions and electronic activation at the para position.

-

The Solution: To obtain the meta (1,3) isomer, you must force the reaction into thermodynamic equilibrium . The 1,3-isomer is thermodynamically favored because it minimizes steric repulsion between the two bulky alkyl groups, but it forms slower or requires isomerization of the 1,4-intermediate.

The "Golden" Protocol (Thermodynamic Mode)

Do not use mild Lewis acids (like

| Parameter | Recommendation | Technical Rationale |

| Reagents | Benzene + tert-Pentyl Chloride (2-chloro-2-methylbutane) | Alkyl halides are preferred over alcohols to minimize water generation, which deactivates the catalyst. |

| Catalyst | Anhydrous | Must be strong enough to facilitate reversible dealkylation/realkylation. |

| Stoichiometry | 1.0 (Benzene) : 2.2 (Alkyl Halide) | Slight excess of alkyl halide ensures conversion of mono- to di-substituted product. |

| Temperature | 25°C to 40°C (Moderate) | Too cold (<0°C) locks the kinetic 1,4-isomer. Too hot (>70°C) causes polymerization or dealkylation. |

| Time | 4 – 6 Hours | Essential.[1][2] The first hour produces 1,4-DTPB. The subsequent hours allow isomerization to 1,3-DTPB. |

Reaction Mechanism & Isomerization Pathway

The following diagram illustrates why your yield might be low (trapped at Kinetic Product) and how to push it to the Target Product.

Figure 1: Reaction pathway showing the critical isomerization step (Green Arrow) required to convert the kinetic 1,4-isomer into the target 1,3-isomer.

Troubleshooting Guide (Q&A)

Issue: "I am getting >60% of the 1,4-isomer (Para)."

Diagnosis: You are operating under Kinetic Control . Corrective Action:

-

Extend Reaction Time: Do not quench the reaction immediately after the starting material disappears. The reaction needs "soak time" for the

to isomerize the mixture. -

Check Catalyst Quality: If your

is yellow or gray (wet), it cannot generate the super-acidic species required for isomerization. Use fresh, anhydrous (white/pale yellow) -

Temperature Bump: If running at 0°C, raise to room temperature (25°C).

Issue: "My product is a sludge containing 1,3,5-tri-tert-pentylbenzene."

Diagnosis: Over-alkylation due to local concentration hotspots or excess reagent. Corrective Action:

-

Reverse Addition: Add the alkyl halide slowly to the Benzene/Catalyst mixture, rather than dumping catalyst into the alkyl halide.

-

Stoichiometry Check: Ensure you are strictly at 2.0 to 2.2 equivalents of alkyl halide.

-

Agitation: High-shear stirring is required. Friedel-Crafts reactions are often heterogeneous; poor mixing leads to local hotspots where tri-alkylation occurs.

Issue: "The yield is low, and I see mono-substituted product."

Diagnosis: Catalyst Deactivation or Under-alkylation . Corrective Action:

-

Moisture Control: The tert-pentyl cation is extremely sensitive to water. Ensure the system is under dry nitrogen.

-

Solvent Choice: If using a solvent (e.g., Nitromethane or excess Benzene), ensure it is anhydrous. Note: Using the reactants neat (without extra solvent) often drives the reaction faster.

Purification Workflow

Separating the 1,3 (meta) and 1,4 (para) isomers is the final hurdle.

| Step | Technique | Procedure |

| 1. Quench | Hydrolysis | Pour reaction mix onto crushed ice/HCl. Caution: Exothermic. |

| 2. Wash | Neutralization | Wash organic layer with |

| 3. Rough Cut | Simple Distillation | Remove unreacted benzene and mono-tert-pentylbenzene (lower BP). |

| 4. Isomer Separation | Selective Crystallization | Crucial Step: The 1,4-isomer typically has a significantly higher melting point than the 1,3-isomer. Chill the mixture (0°C to -20°C). The 1,4-isomer often crystallizes out. Filter it off. The filtrate is enriched in your target 1,3-isomer. |

| 5. Polishing | Fractional Distillation | Distill the filtrate under high vacuum. |

Decision Tree: Troubleshooting Logic

Figure 2: Diagnostic flow for identifying process failures based on crude product analysis.

References

- Olah, G. A., et al. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

ChemGuide. (2023). The Friedel-Crafts Alkylation of Benzene. Link (Mechanistic overview of alkylation and catalyst regeneration).

-

Master Organic Chemistry. (2018). Friedel-Crafts Alkylation and Acylation. Link (Detailed guide on carbocation rearrangements and thermodynamic control).

-

Vertex/Google Patents. (n.d.). Process for the purification of 1,3-dihalobenzene from an isomeric mixture. Link (Analogous separation techniques for meta/para isomers using crystallization/distillation).

Sources

Technical Support Center: High-Purity Fractionation of m-Di-tert-amylbenzene

Ticket ID: DTAB-PUR-582 Subject: Purification of m-di-tert-amylbenzene (1,3-DTAB) via High-Efficiency Vacuum Rectification Assigned Specialist: Senior Application Scientist, Separation Technologies Division

Executive Summary & System Requirements

User Objective: Isolation of >99% purity m-di-tert-amylbenzene (m-DTAB) from crude alkylation mixtures. Core Challenge: The separation of the meta (1,3) isomer from the para (1,4) isomer. These structural isomers possess boiling points (BP) differing by less than 3°C at atmospheric pressure, necessitating high theoretical plate counts and precise vacuum control to prevent thermal degradation.

Critical System Specifications

To achieve separation, your distillation setup must meet these minimum criteria. Do not attempt this purification with standard glassware (e.g., simple Vigreux columns).

| Component | Specification | Reason for Requirement |

| Vacuum System | < 5.0 mmHg (Torr) stable | Reduces BP to <150°C to prevent polymerization/charring. |

| Column Efficiency | > 30 Theoretical Plates | Required to separate isomers with |

| Packing Material | Structured (e.g., Sulzer) or Spinning Band | Low HETP (Height Equivalent to Theoretical Plate) and low pressure drop. |

| Reflux Ratio | Variable (10:1 to 50:1) | High reflux is mandatory during the isomer transition phase. |

| Heating | Oil Bath with PID Control | Mantles cause hot spots leading to thermal cracking. |

The Purification Logic (Workflow)

The following logic flow dictates the operational procedure. This is not merely "boiling"; it is a thermodynamic equilibration process.

Figure 1: Operational workflow for the fractionation of close-boiling alkylbenzene isomers.

Step-by-Step Protocol

Phase A: Pre-Distillation Assessment

Before heating, analyze your crude mixture via GC-MS.

-

Pass Criteria: Crude must contain < 5% solvent (benzene/toluene).

-

Action: If solvents are present, strip them via rotary evaporation first. Solvents break the vacuum stability required for isomer separation.

Phase B: Vacuum Rectification

Target Boiling Point: ~135–145°C at 2–3 mmHg (Estimated based on mono-amylbenzene data and homologous series extrapolation).

-

System Inerting: Flush the cold system with dry Nitrogen (

). Oxidation at high temperatures turns the product yellow (quinone formation). -

Equilibration:

-

Pull vacuum to < 5 mmHg.

-

Heat bath to ~160°C (approx 20°C above expected internal BP).

-

Once reflux is visible at the column head, set take-off valve to closed (Total Reflux) .

-

Wait 60 minutes. This allows the liquid-vapor equilibrium to stratify the isomers along the column packing.

-

-

Fore-run Removal (Mono-alkyls):

-

Set Reflux Ratio to 10:1 (10 drops back, 1 drop collected).

-

Collect the lower boiling fraction (likely mono-tert-amylbenzene).

-

Stop when head temperature spikes.

-

-

The "Meta" Cut (Main Fraction):

-

Critical Step: When the temperature stabilizes at the plateau for di-tert-amylbenzene, increase Reflux Ratio to 20:1 or 30:1 .

-

Collect fractions in small volumes (e.g., 5% of pot volume per flask).

-

Why? The meta isomer typically boils slightly lower than the para isomer in symmetric dialkylbenzenes. The first 60% of this plateau is your high-purity meta target.

-

-

Termination: Stop collection when head temperature rises again (indicating onset of para isomer or tri-alkylated heavies).

Troubleshooting & FAQs

Diagnostic Decision Tree

Use this logic to resolve purity or yield issues.

Figure 2: Troubleshooting logic for common distillation failures.

Frequently Asked Questions

Q1: I am using a 30cm Vigreux column, but I cannot separate the meta/para isomers. Why?